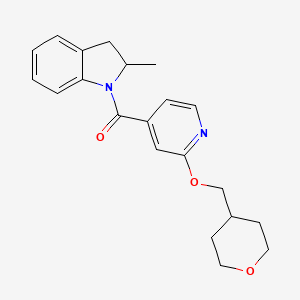

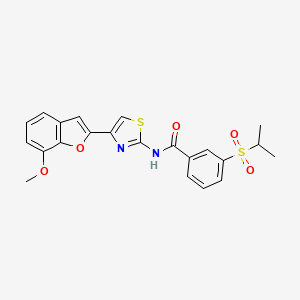

N-(3-环丙基-1-(4-异丙基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide, is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that can help infer potential properties and activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, as well as [3+2] cycloaddition reactions . These methods are commonly used to create pyrazole and pyrimidinone derivatives, which are core structures in the compound of interest. The synthesis typically requires the use of catalysts like piperidine and solvents such as ethanol and toluene, and the reactions are characterized by techniques like NMR, IR, and Mass spectrometry .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described often includes multiple rings, such as pyrazole and pyrimidinone, which are known for their biological relevance . The presence of substituents like the isopropyl group and the cyclopropane ring can influence the molecule's binding affinity and overall bioactivity. Molecular docking studies, as mentioned in the first paper, are crucial for understanding how these molecules interact with biological targets such as enzymes .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and the electronic nature of the heterocycles. For instance, the presence of an oxo group and amide linkage can facilitate reactions with nucleophiles or electrophiles. The [3+2] cycloaddition reactions mentioned in the second paper are examples of how these compounds can undergo cycloaddition to form new rings like isoxazolines and isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The solubility, melting point, and stability can vary widely based on the presence of different substituents and the rigidity of the molecular framework. The NMR, IR, and Mass spectrometry data provided in the synthesis characterization give insights into the molecular fingerprints that define these properties . Additionally, the biological activities such as antibacterial, anti-inflammatory, and antioxidant properties are indicative of the compound's potential applications in medicinal chemistry .

科学研究应用

合成与生物学评价

一系列新型吡唑并嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶活性。这些化合物,包括所述的环丙烷甲酰胺衍生物,由于其对 5-脂氧合酶的抑制活性而显示出在癌症治疗和炎症控制中的潜在治疗应用,5-脂氧合酶是参与将花生四烯酸代谢为白三烯的关键酶,白三烯在各种炎症和过敏反应中起重要作用 (Rahmouni 等人,2016)。

抗氧化活性

已经合成并评价了新型的取代了茚满酰胺的衍生物,包括吡唑、嘧啶和吡啶衍生物,以探索它们的抗氧化活性。这些研究有助于了解环丙烷甲酰胺衍生物的结构修饰如何影响其作为抗氧化剂的功效,为开发潜在的神经保护剂或抗炎剂奠定基础 (Mohamed 和 El-Sayed,2019)。

杂环合成方法

对环酰胺和唑类(包括环丙烷甲酰胺衍生物)进行直接 N-环丙基化的研究为含氮杂环的合成开辟了新途径。此方法促进了环丙基引入到杂环或酰胺的氮上,突出了环丙烷甲酰胺衍生物在药物化学和药物开发中的多功能性和潜力 (Gagnon 等人,2007)。

抗菌活性

已经合成并筛选了几种环丙烷甲酰胺衍生物的抗菌活性。这项研究强调了这些化合物在解决耐药菌感染方面的潜力,一些衍生物对革兰氏阳性菌和革兰氏阴性菌表现出良好至优异的活性。对这些衍生物的探索有助于持续寻找对抗耐药病原体的新的抗菌剂 (Devarasetty 等人,2019)。

属性

IUPAC Name |

N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-9(2)12-8-15(23)20-17(18-12)22-14(19-16(24)11-5-6-11)7-13(21-22)10-3-4-10/h7-11H,3-6H2,1-2H3,(H,19,24)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGOYAYLYHPFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)

![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)